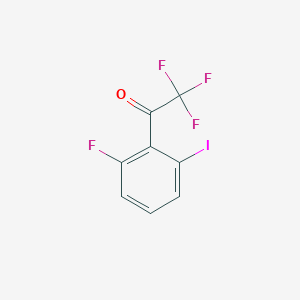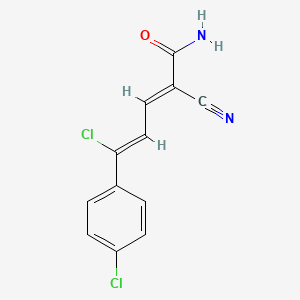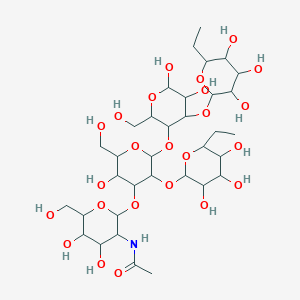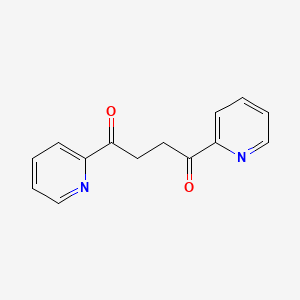![molecular formula C11H6Br2N2 B12079293 2,6-Dibromo-4,8-dicyanotricyclo[3.3.1.0(1,5)]nona-3,7-diene CAS No. 646477-46-5](/img/structure/B12079293.png)
2,6-Dibromo-4,8-dicyanotricyclo[3.3.1.0(1,5)]nona-3,7-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-4,8-dicyanotricyclo[3310(1,5)]nona-3,7-diene is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
The synthesis of 2,6-Dibromo-4,8-dicyanotricyclo[3.3.1.0(1,5)]nona-3,7-diene typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable precursor, followed by cyclization and cyanation reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
2,6-Dibromo-4,8-dicyanotricyclo[3.3.1.0(1,5)]nona-3,7-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The tricyclic structure allows for further cyclization reactions, leading to more complex molecules.
Common reagents used in these reactions include strong bases, acids, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,6-Dibromo-4,8-dicyanotricyclo[3.3.1.0(1,5)]nona-3,7-diene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of advanced materials and as a precursor for various chemical processes
Wirkmechanismus
The mechanism of action of 2,6-Dibromo-4,8-dicyanotricyclo[3.3.1.0(1,5)]nona-3,7-diene involves its interaction with molecular targets through its bromine and cyano groups. These functional groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The pathways involved depend on the specific application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,6-Dibromo-4,8-dicyanotricyclo[3.3.1.0(1,5)]nona-3,7-diene include other tricyclic compounds with different substituents. For example:
2,36,7-Dibenzobicyclo[3.3.1]nona-2,6-diene-4,8-dione: Known for its use in stereoselective synthesis.
1,5-Dibromo-9-thiatricyclo[3.3.1.0(2,8)]nona-3,6-diene 9,9-dioxide: Used in various chemical reactions.
The uniqueness of this compound lies in its specific functional groups and the resulting reactivity, which makes it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
646477-46-5 |
|---|---|
Molekularformel |
C11H6Br2N2 |
Molekulargewicht |
325.99 g/mol |
IUPAC-Name |
4,8-dibromotricyclo[3.3.1.01,5]nona-2,6-diene-2,6-dicarbonitrile |
InChI |
InChI=1S/C11H6Br2N2/c12-8-1-6(3-14)10-5-11(8,10)7(4-15)2-9(10)13/h1-2,8-9H,5H2 |
InChI-Schlüssel |
UIZAZOJTTAAYEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C23C1(C(C=C2C#N)Br)C(=CC3Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



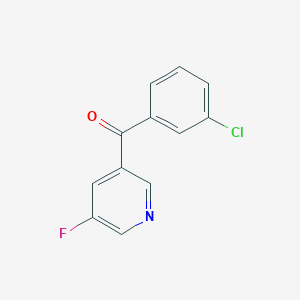

![tert-butyl N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxy-2-[(2R,3R,5S,6R)-5-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxan-2-yl]oxycyclohexyl]carbamate](/img/structure/B12079235.png)
